molecular formula C20H19BrFN3OS B2364036 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1207027-09-5

2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No. B2364036
M. Wt: 448.35
InChI Key: MNXNUSVIPMZQDN-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the literature .

Scientific Research Applications

1. Kinase Inhibition and Anti-inflammatory Applications

Compounds similar to 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide have shown promising results in inhibiting p38 MAP kinase, which plays a crucial role in inflammatory processes. Substituted imidazoles, including those with a 4-fluorophenyl group, demonstrated potent inhibitory effects on p38 MAP kinase, with IC50 values in the low nanomolar range. These compounds are notable for their interaction with the ribose and phosphate binding sites of p38 MAP kinase, offering a unique approach to kinase inhibition (Koch, Bäuerlein, Jank, & Laufer, 2008).

2. Antimicrobial and Antibacterial Properties

Several derivatives of imidazoles, including those with fluoro-phenyl components, have been synthesized and tested for antibacterial properties. Studies have found that these compounds exhibit moderate to potent activity against both Gram-positive and Gram-negative bacterial strains. This suggests a potential application of such compounds in the development of new antibacterial agents (Darekar, Karale, Akolkar, & Burungale, 2020).

3. Synthesis and Structural Analysis

The synthesis and crystal structures of compounds related to 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide have been extensively studied. For instance, the crystal structures of certain substituted imidazoles revealed how molecules are linked via a combination of interactions, contributing to the understanding of their physical and chemical properties (Shamanth et al., 2020).

4. Potential in Anticancer Research

Compounds with a structure similar to the subject compound have shown potential in anticancer research. Studies involving imidazothiadiazole analogs, particularly with aryl substitutions similar to 4-fluorophenyl, demonstrated significant cytotoxic effects against various cancer cell lines. This indicates their potential use in the development of new anticancer drugs (Abu-Melha, 2021).

Future Directions

Given the lack of information about this compound, future research could focus on its synthesis, characterization, and evaluation for potential biological activity. The presence of the bromophenyl, fluorophenyl, and imidazole groups suggests that it might have interesting chemical properties worth exploring .

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrFN3OS/c1-13(2)24-19(26)12-27-20-23-11-18(14-3-5-15(21)6-4-14)25(20)17-9-7-16(22)8-10-17/h3-11,13H,12H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXNUSVIPMZQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

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